1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)13(18)16-8-6-15(7-9-16)10-12(17)11-4-5-11;/h11-12,17H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJQKZEUPZNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC(C2CC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperazine ring, a cyclopropyl group, and a dimethylpropanone moiety, suggesting diverse pharmacological profiles.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may modulate neurotransmitter receptors, influencing neurological pathways.
- Enzymes : The compound has been shown to inhibit protein kinases, which are crucial for cell signaling and regulation.
- Biological Pathways : The specific pathways affected depend on the cellular context and the presence of other interacting molecules.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antidepressant Effects : Similar compounds have demonstrated antidepressant properties, suggesting potential efficacy in mood disorders.
- Anxiolytic Activity : The piperazine structure is often associated with anxiolytic effects, which may extend to this compound as well.
- Neuroprotective Properties : Compounds with similar structures have shown promise in protecting neuronal cells from damage.
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in structural components can influence biological activity. Below is a summary table comparing this compound with related piperazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring | Antidepressant |
| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic |
| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective |
This table illustrates how modifications in functional groups can lead to distinct pharmacological profiles, emphasizing the unique therapeutic potential of this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs. For instance:
-
Study on Antidepressant Activity :
A recent study evaluated the effects of structurally similar compounds on depressive behavior in animal models. Results indicated that modifications in the piperazine structure significantly influenced efficacy, suggesting that the cyclopropyl-hydroxyethyl substitution may enhance antidepressant-like effects. -
Neuroprotective Effects :
In vitro studies demonstrated that compounds with similar piperazine moieties exhibited neuroprotective effects against oxidative stress. The presence of the cyclopropyl group was hypothesized to contribute positively to these effects by stabilizing the overall structure. -
Kinase Inhibition Assays :
Preliminary assays indicated that this compound could inhibit specific protein kinases involved in cancer cell proliferation. These findings warrant further investigation into its potential as an anticancer agent.
Scientific Research Applications
Central Nervous System Disorders
The piperazine moiety in this compound is known for its activity against various central nervous system disorders. Research indicates that compounds containing piperazine can exhibit antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems such as serotonin and dopamine.
Antidepressant Activity
Preliminary studies have shown that derivatives of piperazine, similar to this compound, can have significant antidepressant properties. The structural elements may enhance binding affinity to serotonin receptors, making it a candidate for further development in treating depression.
Neuroprotective Properties
The unique structural features of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride suggest potential neuroprotective effects. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease where neuronal protection is crucial.
Case Study 1: Antidepressant Efficacy
In a study evaluating the antidepressant efficacy of piperazine derivatives, researchers found that compounds structurally similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective capabilities of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that the hydroxyl group on the cyclopropyl side chain could facilitate hydrogen bonding interactions, enhancing the compound's protective effects against neurotoxicity.
Biochemical Pathways
The compound may participate in various biochemical pathways relevant to its pharmacological effects:
- Nucleophilic Substitution Reactions : The nitrogen in the piperazine ring can act as a nucleophile, potentially leading to reactions that modify biological targets.
- Oxidation-Reduction Reactions : These reactions are vital for metabolic pathways and could influence the compound's efficacy and safety profile within biological systems.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |
| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |
| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |
The table illustrates how variations in structural components can influence the pharmacological profiles of compounds related to this compound.
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The carbonyl group in the 2,2-dimethylpropan-1-one moiety undergoes nucleophilic addition reactions. Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides:
The steric hindrance from the 2,2-dimethyl group may slow reactivity compared to less hindered ketones.
Hydroxyl Group Transformations
The secondary hydroxyl group in the 2-cyclopropyl-2-hydroxyethyl substituent participates in esterification and etherification:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetylated derivative | Enhanced stability for pharmaceutical use |
| Etherification | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> | Alkyl ether | Improves lipophilicity |
| Oxidation | PCC, CrO<sub>3</sub> | Ketone derivative | Requires controlled conditions to avoid cyclopropane ring opening |
Piperazine Ring Reactivity
The piperazine ring undergoes alkylation, acylation, and protonation:
| Reaction Type | Reagents/Conditions | Outcome | Application |
|---|---|---|---|
| Alkylation | Alkyl halides, DIPEA | Quaternary ammonium salt | Modifies receptor binding |
| Acylation | Acetic anhydride, DMAP | Acetylated piperazine | Alters pharmacokinetics |
| Protonation | HCl (aq) | Hydrochloride salt | Improves solubility and crystallinity |
Salt Formation
The tertiary amine in the piperazine ring reacts with hydrochloric acid to form the hydrochloride salt, a critical step for pharmaceutical formulation:
-
Conditions : Room temperature, ethanol solvent.
-
Impact : Enhances bioavailability and shelf-life.
Cyclopropane Ring Stability
The cyclopropane moiety is susceptible to ring-opening under strong acidic or oxidative conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid-Catalyzed Opening | H<sub>2</sub>SO<sub>4</sub>, heat | Linear alkene |
| Oxidative Cleavage | O<sub>3</sub>, Zn/H<sub>2</sub>O | Dicarbonyl compound |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Key Reactions |
|---|---|---|
| Ketone | 2 | Nucleophilic addition, reduction |
| Hydroxyl | 3 | Esterification, oxidation |
| Piperazine N-H | 1 | Alkylation, salt formation |
| Cyclopropane | 4 | Ring-opening under harsh conditions |
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues with High Similarity Scores
lists compounds with computational similarity scores:
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one (Similarity: 0.97): Key Difference: Replaces the cyclopropyl-hydroxyethyl group with a 3-aminopropyl chain. The amino group may enhance solubility but introduce instability under acidic conditions .
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (Similarity: 0.94):
Piperazine-Based Impurities and Intermediates
highlights impurities in pharmaceutical pipelines, including:
Functional Group Variations
- : 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Key Difference: Chloroacetyl and pyrimidinyl groups replace the cyclopropyl-hydroxyethyl and pivaloyl moieties. Impact: The chloroacetyl group increases electrophilicity, making it prone to nucleophilic substitution.
- : 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride Key Difference: Methylpiperazine and chloroacetyl substituents. Impact: Methylation at the piperazine nitrogen may reduce basicity, altering solubility and pharmacokinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Metabolic Stability : The pivaloyl group in the target compound likely extends half-life compared to analogues with smaller acyl groups (e.g., chloroacetyl in ) .
- Synthetic Challenges : Cyclopropane introduction requires specialized reagents (e.g., Simmons-Smith conditions), increasing complexity compared to straight-chain substituents .
- Crystallography : SHELX software () is widely used for structural determination of such piperazine derivatives, aiding in impurity profiling and polymorph identification.
Q & A
Q. What are the recommended synthetic routes for preparing this compound with high purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition or Simmons–Smith reactions under controlled temperature (-10°C to 25°C) to preserve stereochemistry .
- Piperazine alkylation : Use of alkyl halides or epoxide intermediates in anhydrous solvents (e.g., THF or DCM) with catalytic bases like K₂CO₃ to minimize side reactions .
- Hydrochloride salt formation : Precipitation using HCl gas in ethanol, followed by recrystallization from acetonitrile/water mixtures to ensure ≥98% purity .
Characterization via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical for verifying purity .
Q. Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to resolve cyclopropyl protons (δ 0.5–1.2 ppm) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 113 K) to validate stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine hydrochloride particles .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact; lab coats resistant to organic solvents .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite; dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in biological activity data across receptor assays be resolved?
Methodological Answer:
- Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects or receptor subtype selectivity .
- Orthogonal assays : Compare results from radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation or calcium flux) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability; replicate experiments ≥3 times .
Q. What strategies optimize synthesis yield while minimizing impurities?
Methodological Answer:
- Reaction monitoring : In-situ FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and optimize reaction quenching .
- Column chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate regioisomers from the cyclopropyl-piperazine core .
- Impurity profiling : LC-MS/MS to identify byproducts (e.g., N-oxide derivatives) and adjust reductants (e.g., NaBH₄ vs. LiAlH₄) .
Q. How can computational modeling predict environmental persistence or toxicity?
Methodological Answer:
- QSAR models : Use software like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (log Kow) based on substituent hydrophobicity .
- Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways and persistent metabolites .
- Ecotoxicity assays : Combine in silico predictions with Daphnia magna acute toxicity tests (48h LC₅₀) for validation .
Q. How can crystallographic data inform drug design for this compound?
Methodological Answer:
- Hydrogen-bond networks : Analyze SHELX-refined structures to identify key interactions (e.g., N–H···Cl⁻) that stabilize the hydrochloride salt .
- Conformational flexibility : Compare X-ray torsion angles with molecular dynamics simulations (AMBER force field) to assess bioactive conformers .
- Co-crystallization trials : Soak crystals with target proteins (e.g., GPCRs) to resolve binding pockets and guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
